![molecular formula C15H12FNO3 B2984372 1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene CAS No. 331460-34-5](/img/structure/B2984372.png)

1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene

Vue d'ensemble

Description

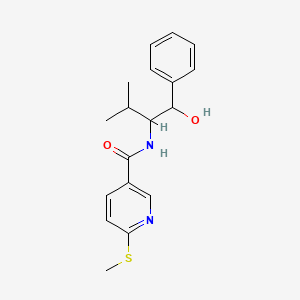

“1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene” is a chemical compound with the molecular formula C15H12FNO3 . It is also known by other names such as N-[(4-FLUOROBENZOYL)OXY]-N-[(2-METHOXYPHENYL)METHYLENE]AMINE .

Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compounds 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route. These compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Applications De Recherche Scientifique

Electrosynthesis and Spectroscopic Characterization

Research on polymers derived from methoxybenzene derivatives, such as 1-methoxy-4-ethoxybenzene and related compounds, demonstrates the importance of these molecules in developing new materials with specific optical and electrical properties. Polymers synthesized from these derivatives showed solubility in common organic solvents and were characterized for their structural, molecular weight, and electrical conductivity properties, indicating potential applications in electronic and photovoltaic devices (Moustafid et al., 1991).

Methylation Studies

The methylation of hydroxybenzenes, including those with azolyl substituents, highlights the chemical reactivity of such compounds and their derivatives, forming compounds with methoxy groups. These studies are crucial for understanding the chemical behavior of methoxybenzene derivatives in various reactions, which could be foundational for synthesizing new pharmaceuticals or materials (Claramunt et al., 2001).

Dehydrogenation and Catalytic Applications

The dehydrogenation of saturated CC and BN bonds at cationic N-heterocyclic carbene stabilized metal centers showcases the catalytic potential of complexes involving methoxybenzene derivatives. Such reactions are crucial for developing new catalytic processes in organic synthesis and might hint at the utility of "1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene" in similar catalytic or synthetic applications (Tang et al., 2010).

Ozonolysis in Aqueous Solution

The study of ozonolysis of lignin models, including anisole and various dimethoxybenzenes, in aqueous solutions provides insights into the oxidative degradation mechanisms of methoxybenzene derivatives. Understanding these reactions is essential for environmental science, particularly in the breakdown of lignin and related aromatic compounds in natural and engineered systems (Mvula et al., 2009).

Propriétés

IUPAC Name |

[(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-19-14-5-3-2-4-12(14)10-17-20-15(18)11-6-8-13(16)9-7-11/h2-10H,1H3/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZASWDOXXDTZIZ-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NOC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/OC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326203 | |

| Record name | [(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331460-34-5 | |

| Record name | [(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2984291.png)

![9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984292.png)

![N-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2984294.png)

![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide](/img/structure/B2984296.png)

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid](/img/structure/B2984300.png)

![2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide](/img/structure/B2984302.png)

![2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2984304.png)

![3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2984305.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984310.png)

![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2984311.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984312.png)